5-Azido-3-iodo-1H-indazole

Click Chemistry Bioconjugation Organic Synthesis

5-Azido-3-iodo-1H-indazole is the definitive heterobifunctional indazole for streamlined probe & library synthesis. Unlike mono-functional 3-iodo- or 5-azido-indazoles, it uniquely merges a Pd-catalyzed cross-coupling handle (iodine at C-3) with a bioorthogonal azide (C-5) on a single privileged scaffold. This orthogonal pair enables one-pot, sequential derivatization — Suzuki/Sonogashira/Heck followed by CuAAC or SPAAC click ligation — slashing step count, protecting-group manipulations, and silica losses. For chemical biology teams building photoaffinity probes, targeted theranostics, or triazole-linked indazole libraries, this building block is irreplaceable. Sourcing the mono-functional alternatives forces a wasteful multi-step workaround. Secure the authentic dual-handle core directly.

Molecular Formula C7H4IN5
Molecular Weight 285.04 g/mol
CAS No. 876365-97-8
Cat. No. B1375683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-3-iodo-1H-indazole
CAS876365-97-8
Molecular FormulaC7H4IN5
Molecular Weight285.04 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1N=[N+]=[N-])I
InChIInChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12)
InChIKeyHDDIZZPPRZXNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-3-iodo-1H-indazole (CAS 876365-97-8): Orthogonal Azide and Iodide Handles for Precision Molecular Assembly


5-Azido-3-iodo-1H-indazole (CAS 876365-97-8) is a heterobifunctional indazole building block with the molecular formula C₇H₄IN₅ and a molecular weight of 285.04 . It features an azide group at the 5-position and an iodine atom at the 3-position on the indazole core. This structural arrangement enables two distinct and orthogonal reaction pathways: the iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the azide group permits bioorthogonal click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient bioconjugation under mild conditions .

Why 5-Azido-3-iodo-1H-indazole Cannot Be Replaced by Simple Indazole Analogs


The value of 5-Azido-3-iodo-1H-indazole lies in its heterobifunctional nature, which is not present in mono-functional alternatives like 3-iodo-1H-indazole (CAS 66607-27-0) or 5-azido-1H-indazole (CAS 20376-99-2). The iodine atom alone permits cross-coupling but lacks the ability to perform subsequent bioorthogonal labeling . Conversely, the azide-only version enables click chemistry but cannot be directly functionalized via transition-metal catalysis. This compound uniquely integrates both functionalities into a single scaffold, enabling a sequential, one-pot synthetic strategy that reduces step count and minimizes purification losses. Generic substitution with a mono-functional analog would necessitate a more complex, multi-step sequence to achieve the same outcome, increasing cost and time .

Quantitative Evidence for Differentiated Performance of 5-Azido-3-iodo-1H-indazole


Class-Level Advantage: Heterobifunctionality Enables Orthogonal, Two-Step Functionalization

5-Azido-3-iodo-1H-indazole combines an aryl iodide for cross-coupling and an azide for CuAAC. This is a class-level advantage over mono-functional indazoles like 3-iodo-1H-indazole (which lacks an azide) or 5-azido-1H-indazole (which lacks an iodide) . While direct quantitative data for this specific compound is not available in public literature, the orthogonal reactivity is well-established for similar heterobifunctional aryl azides and iodides, allowing for sequential, high-yield transformations without protecting group manipulation [1]. In the context of CuAAC, the reaction is known to be quantitative and bioorthogonal, proceeding efficiently under mild conditions [2].

Click Chemistry Bioconjugation Organic Synthesis

Class-Level Advantage: Aryl Azide Photocrosslinking Efficiency

As an aryl azide, 5-Azido-3-iodo-1H-indazole can serve as a photoaffinity label upon UV irradiation . Class-level studies demonstrate that aryl azide-based photocrosslinkers can achieve high crosslinking efficiencies; for example, a degradable multi(aryl azide) star copolymer achieved 60% efficiency, significantly outperforming a commercial bis(aryl azide) photo-crosslinker which was below 15% under comparable conditions [1]. While not a direct measurement for this compound, the aryl azide moiety is the key determinant of photocrosslinking yield, and the indazole core may offer improved photophysical properties compared to simpler phenyl azides [2]. The presence of the iodine atom further enables incorporation of a reporter tag via cross-coupling before photolysis.

Chemical Proteomics Photoaffinity Labeling Target Identification

Class-Level Advantage: Iodine Substituent Enhances Reactivity in Pd-Catalyzed Cross-Couplings

The 3-iodo substituent on the indazole ring is a superior leaving group compared to bromo or chloro analogs in palladium-catalyzed cross-couplings . For example, in Suzuki-type cross-coupling of unprotected 3-iodoindazoles with pinacol vinyl boronate, a yield of 48% was achieved under microwave irradiation, with 33% of starting material recovered [1]. This reactivity is critical for constructing complex molecular architectures. While this specific compound's coupling yields are not publicly reported, the presence of the 3-iodo group is the primary driver of this enhanced reactivity compared to 3-bromo- or 3-chloro-indazoles [2].

Cross-Coupling Suzuki Reaction Sonogashira Reaction

Vendor-Specified Purity and Compliance for Research-Grade Procurement

5-Azido-3-iodo-1H-indazole is commercially available with a purity specification of NLT 98% (HPLC), ensuring reproducibility in sensitive chemical biology applications . This level of purity is essential for minimizing side reactions in click chemistry and cross-coupling steps. Suppliers offer the product in various package sizes (e.g., 250 mg, 500 mg) suitable for research-scale procurement . The compound is provided with a Certificate of Analysis (CoA) upon request, and it is manufactured under ISO-certified quality systems, meeting the stringent requirements of pharmaceutical R&D and academic laboratories .

Quality Control Analytical Chemistry Procurement

High-Impact Research Scenarios for 5-Azido-3-iodo-1H-indazole


Synthesis of Dual-Mode Chemical Probes for Target Identification

The orthogonal reactivity of 5-Azido-3-iodo-1H-indazole allows for the creation of chemical probes containing both a photoaffinity label (aryl azide) and a reporter tag (via click chemistry). This is particularly valuable in chemical proteomics to identify unknown protein targets of bioactive small molecules [1]. The iodine handle can be first used to install a bioorthogonal alkyne handle, followed by CuAAC with a fluorescent or biotin tag after photocrosslinking, streamlining the workflow [2].

Construction of Clickable Heterocyclic Libraries for Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and anti-inflammatory agents. 5-Azido-3-iodo-1H-indazole serves as a versatile precursor for rapidly generating diverse triazole-linked indazole libraries via sequential cross-coupling and CuAAC reactions [1]. This modular approach accelerates structure-activity relationship (SAR) studies and hit-to-lead optimization [2].

Development of Bioorthogonal Imaging Agents and Theranostics

The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC for labeling biomolecules in live cells or in vivo models. By pre-functionalizing 5-Azido-3-iodo-1H-indazole with a targeting ligand via the iodine atom, researchers can create targeted imaging probes or theranostic agents that combine diagnostic imaging with therapeutic payload delivery [1]. This is particularly relevant for cancer research and molecular imaging applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azido-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.